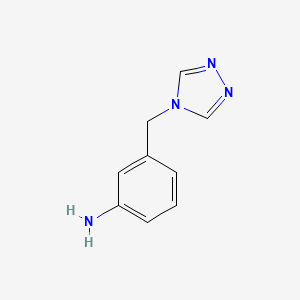
3-(4H-1,2,4-triazol-4-ylmethyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3-(4H-1,2,4-triazol-4-ylmethyl)aniline” is an organic compound that contains an aniline group (a benzene ring attached to an amino group) and a 1,2,4-triazole group (a five-membered ring containing three nitrogen atoms and two carbon atoms) linked by a methylene group .
Molecular Structure Analysis
The molecular structure of “3-(4H-1,2,4-triazol-4-ylmethyl)aniline” would consist of a benzene ring (from the aniline group) and a 1,2,4-triazole ring connected by a methylene group . The presence of multiple nitrogen atoms in the molecule could result in various hydrogen bonding interactions.Scientific Research Applications
Synthesis and Chemical Properties
Synthesis of Derivatives : Derivatives of 1,2,4-triazole, including those related to 3-(4H-1,2,4-triazol-4-ylmethyl)aniline, are used in synthesizing new compounds with potential as native drugs (Safonov et al., 2017).
Physico-chemical Properties : These compounds are studied for their physico-chemical properties using methods like 1H-NMR spectroscopy and HPLC-MS, contributing to the understanding of their structure and potential applications (Safonov, 2018).
Biological Activity
Antileishmanial Activity : Certain 4-amino-1,2,4-triazole derivatives exhibit significant antileishmanial activity, showcasing the potential of triazole derivatives in medicinal applications (Süleymanoğlu et al., 2017).
Antiradical Properties : Some 4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol derivatives, related to 3-(4H-1,2,4-triazol-4-ylmethyl)aniline, have been studied for their antiradical activity, indicating their potential as antioxidants (Safonov & Nosulenko, 2021).
Material Science
Electroluminescent Properties : Research into compounds with a structure similar to 3-(4H-1,2,4-triazol-4-ylmethyl)aniline has shown potential applications in electroluminescent materials, highlighting their relevance in the development of new lighting and display technologies (Jin et al., 2020).
Sensing Applications : Derivatives of 1,2,4-triazole, related to the compound , have been used to develop sensors for detecting toxic aromatic amines, indicating their use in environmental monitoring and safety (Kumar et al., 2011).
Mechanism of Action
Target of Action
Compounds with similar structures, such as 4-(1h-1,2,4-triazol-1-yl)benzoic acid hybrids, have been found to exhibit potent inhibitory activities against cancer cell lines like mcf-7 and hct-116 .
Mode of Action
Related compounds have been shown to inhibit the proliferation of cancer cells by inducing apoptosis .
Biochemical Pathways
Related compounds have been associated with the induction of apoptosis in cancer cells , which involves a series of biochemical events leading to changes in cell morphology, nuclear condensation, DNA fragmentation, and ultimately cell death.
Result of Action
Related compounds have been shown to inhibit the proliferation of cancer cells by inducing apoptosis . Apoptosis is a form of programmed cell death that occurs in multicellular organisms, which is a crucial process in eliminating damaged cells.
properties
IUPAC Name |
3-(1,2,4-triazol-4-ylmethyl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4/c10-9-3-1-2-8(4-9)5-13-6-11-12-7-13/h1-4,6-7H,5,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXPMKEWNSXIJNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)CN2C=NN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

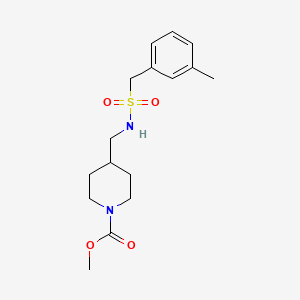
![N-(3-methoxybenzyl)-2-(3-(4-methoxybenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide](/img/structure/B2425095.png)

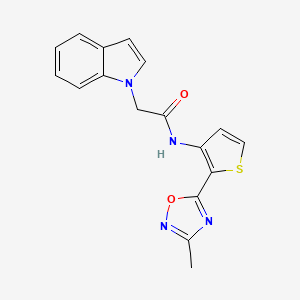
![5-bromo-N-(4-ethoxybenzo[d]thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2425098.png)
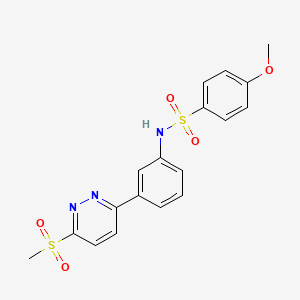
![7-Bromopyrrolo[1,2-A]quinoxalin-4(5h)-One](/img/structure/B2425108.png)
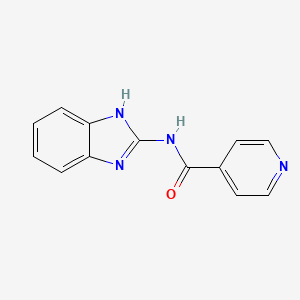

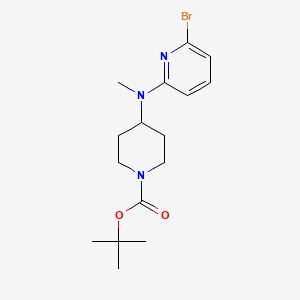
![N-[(6-bromopyridin-3-yl)sulfonyl]-1-ethyl-1H-indole-3-carboxamide](/img/structure/B2425113.png)
![2-Chloro-N-[3-hydroxy-3-(trifluoromethyl)cyclopentyl]acetamide](/img/structure/B2425114.png)
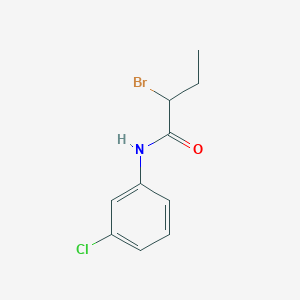
![4-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)-2-methylbutanoic acid](/img/structure/B2425117.png)